3-Azidopropanenitrile

Descripción general

Descripción

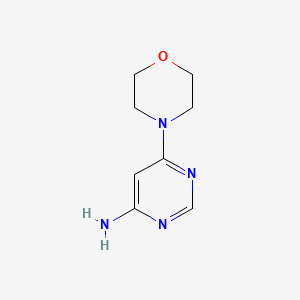

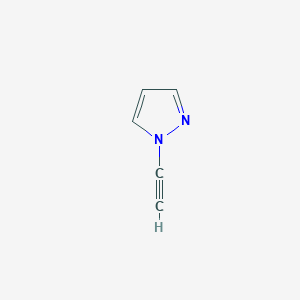

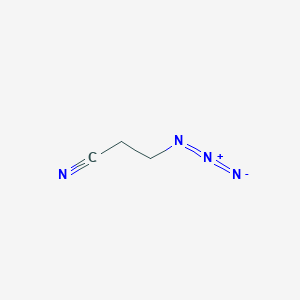

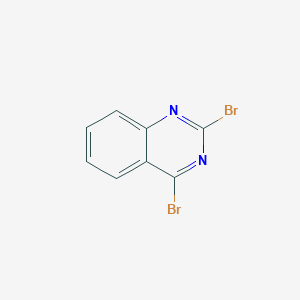

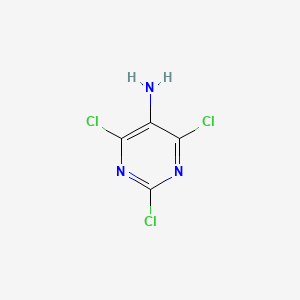

3-Azidopropanenitrile is a chemical compound with the molecular formula C3H4N4 . Its average mass is 96.091 Da and its monoisotopic mass is 96.043594 Da .

Molecular Structure Analysis

The molecular structure of 3-Azidopropanenitrile consists of 3 carbon atoms, 4 hydrogen atoms, and 4 nitrogen atoms . For more detailed structural analysis, you may need to refer to specific scientific literature or databases.Aplicaciones Científicas De Investigación

3-Azidopropanenitrile: A Comprehensive Analysis of Scientific Research Applications: 3-Azidopropanenitrile is a compound that contains both azido and nitrile functional groups. These groups are known for their reactivity and utility in various chemical synthesis processes. Below is a comprehensive analysis of potential scientific research applications for 3-Azidopropanenitrile, based on its chemical properties and the general uses of azides and nitriles in research.

Synthesis of Heterocyclic Compounds

Azides are instrumental in synthesizing various heterocycles, which are crucial in pharmaceuticals and agrochemicals. The azido group in 3-Azidopropanenitrile can participate in cycloaddition reactions to form five-membered rings with one or more heteroatoms, such as pyrroles, pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines .

Melt-Castable Explosives

The azido group is also known for its application in the development of explosives. Compounds with azidoalkyl functionalities can be used to create innovative melt-castable explosives due to their high nitrogen content and energy release upon decomposition .

Pharmaceutical Research

Azides can be transformed into various functional groups that are relevant in drug design and synthesis. The azido group in 3-Azidopropanenitrile could potentially be used to synthesize compounds with antibacterial, anticancer, or antimicrobial activities .

Material Science

Nitriles are used to improve the physicochemical properties of materials like ionic liquids. The nitrile group in 3-Azidopropanenitrile could be incorporated into ionic liquids to enhance their non-volatility and controllable characteristics for various applications .

Dye Synthesis

Azides are precursors for synthesizing azo dyes, which have broad-spectrum biological properties and are used in the pharmaceutical sector. The azido group could be used to synthesize new azo dyes with potential biological activities .

Polymer Chemistry

The nitrile group can participate in polymerization reactions to create novel polymeric materials with specific properties. 3-Azidopropanenitrile could be used as a monomer or initiator in polymer synthesis .

Bioconjugation Techniques

Azides are commonly used in bioconjugation techniques due to their ability to react selectively with alkynes in the presence of other functional groups (click chemistry). This property could make 3-Azidopropanenitrile useful for attaching biomolecules to various substrates or for labeling purposes .

Organic Synthesis Methodologies

The dual functionality of azides and nitriles allows for diverse reactivity patterns. Researchers could use 3-Azidopropanenitrile to develop new synthetic methodologies or as an intermediate in multi-step organic synthesis processes .

Propiedades

IUPAC Name |

3-azidopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4/c4-2-1-3-6-7-5/h1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQVIHZUOANZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550433 | |

| Record name | 3-Azidopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azidopropanenitrile | |

CAS RN |

23648-56-8 | |

| Record name | 3-Azidopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thymidine, 5'-O-[[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]bis(4-methoxyphenyl)methyl]-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B1339620.png)

![Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-](/img/structure/B1339643.png)